molecular formula C15H11ClF2O B3033329 2,3-Bis(4-fluorophenyl)propanoyl chloride CAS No. 1017444-96-0

2,3-Bis(4-fluorophenyl)propanoyl chloride

Cat. No.: B3033329
CAS No.: 1017444-96-0
M. Wt: 280.69 g/mol
InChI Key: IBOYJPNQHLBLPJ-UHFFFAOYSA-N
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Description

2,3-Bis(4-fluorophenyl)propanoyl chloride is an organofluorine compound featuring a propanoyl chloride backbone substituted with two 4-fluorophenyl groups at the 2- and 3-positions.

Properties

IUPAC Name

2,3-bis(4-fluorophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-15(19)14(11-3-7-13(18)8-4-11)9-10-1-5-12(17)6-2-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYJPNQHLBLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-fluorophenyl)propanoyl chloride typically involves the reaction of 2,3-Bis(4-fluorophenyl)propan-1-ol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2,3-Bis(4-fluorophenyl)propan-1-ol+SOCl22,3-Bis(4-fluorophenyl)propanoyl chloride+SO2+HCl\text{2,3-Bis(4-fluorophenyl)propan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Bis(4-fluorophenyl)propan-1-ol+SOCl2​→2,3-Bis(4-fluorophenyl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-Bis(4-fluorophenyl)propanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Conducted under anhydrous conditions with strong reducing agents.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2,3-Bis(4-fluorophenyl)propanoic acid: Formed through hydrolysis.

    2,3-Bis(4-fluorophenyl)propan-1-ol: Formed through reduction.

Scientific Research Applications

2,3-Bis(4-fluorophenyl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-fluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity: The acyl chloride group in this compound confers higher electrophilicity compared to ketones (e.g., 1,3-Bis(4-bromophenyl)-2-propanone), making it more reactive in nucleophilic acyl substitutions .
  • Substituent Effects: Fluorine substituents (electron-withdrawing) in the target compound contrast with bromine (electron-withdrawing but polarizable) in 1,3-Bis(4-bromophenyl)-2-propanone. Trifluoromethyl groups in 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride further enhance electron withdrawal, increasing reactivity .
  • Core Structure Differences: The tetrazolium chloride analog () replaces the propanoyl backbone with a heterocyclic tetrazolium ring, altering applications (e.g., biological staining vs. synthetic intermediates) .

Reactivity and Hazard Profiles

Compound Boiling Point Hazards Stability
This compound Not Available Likely corrosive (inferred from acyl chloride class) Moisture-sensitive
1,3-Bis(4-bromophenyl)-2-propanone Not Available No specific hazards reported Stable under ambient conditions
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride 140–142°C (0.1 mmHg) Skin/eye irritation, organ toxicity Air- and moisture-sensitive
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium chloride Not Available Irritant (Xi) Light-sensitive (tetrazolium salts)

Key Observations :

  • Acyl Chloride Reactivity : Both acyl chlorides (target compound and ) exhibit moisture sensitivity, necessitating anhydrous handling .
  • Hazard Severity : The trifluoromethyl-substituted acyl chloride () has documented hazards (skin/eye irritation, organ toxicity), while the tetrazolium analog () is classified as irritant only .

Biological Activity

2,3-Bis(4-fluorophenyl)propanoyl chloride is an organic compound characterized by its molecular formula C15H11ClF2OC_{15}H_{11}ClF_2O. This compound features two 4-fluorophenyl groups attached to the second and third carbon atoms of the propanoyl chloride backbone. Its reactivity as an acyl chloride makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. As an acyl chloride, it is highly reactive towards nucleophiles, leading to nucleophilic substitution reactions that form amides and esters. This reactivity allows it to modify proteins or enzymes, potentially altering their functions and pathways within biological systems.

Biochemical Pathways

Compounds similar to this compound have been shown to undergo biotransformation into less toxic intermediates. The hydrolysis of this compound results in the formation of 2,3-Bis(4-fluorophenyl)propanoic acid, which could exhibit different biological properties compared to its parent compound.

Anticancer Activity

Acyl chlorides and their derivatives have been investigated for anticancer properties. Some studies report that related compounds demonstrate significant cytotoxic effects against cancer cell lines, with IC50 values ranging from low micromolar concentrations (1-20 µM). These compounds may target specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and modulation of cell signaling pathways .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against human leukemia cell lines, achieving IC50 values as low as 1.50 µM. This suggests that structural modifications in acyl chlorides can enhance their therapeutic potential against cancer .
  • Bacterial Resistance : A comparative study on the antibacterial efficacy of various acyl chlorides indicated that some derivatives possess comparable inhibition zones to standard antibiotics like ceftriaxone, highlighting their potential as alternative therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2,3-Bis(4-chlorophenyl)propanoyl chlorideStructureModerate antibacterial activity
2,3-Bis(4-bromophenyl)propanoyl chlorideStructureAnticancer properties noted
2,3-Bis(4-methylphenyl)propanoyl chlorideStructureSimilar reactivity patterns observed

Uniqueness of this compound

The presence of fluorine atoms in this compound imparts unique electronic and steric properties that can influence its reactivity and stability compared to other halogenated compounds. This makes it particularly valuable in applications where enhanced biological activity is desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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